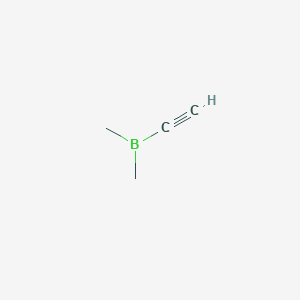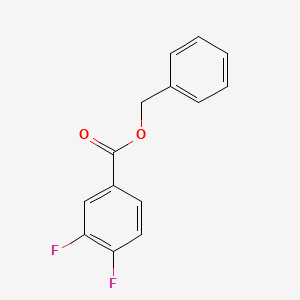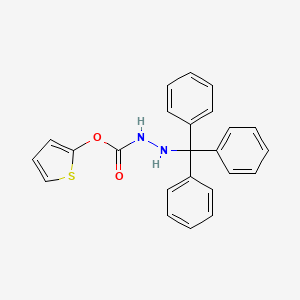
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate is a complex organic compound that features a thiophene ring, a triphenylmethyl group, and a hydrazine carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate typically involves the reaction of thiophene-2-carbohydrazide with triphenylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the hydrazine moiety can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with unique electronic or optical properties
Wirkmechanismus
The mechanism by which thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The thiophene ring and hydrazine moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The triphenylmethyl group may also play a role in stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbohydrazide: Shares the thiophene and hydrazine moieties but lacks the triphenylmethyl group.
Triphenylmethyl hydrazine: Contains the triphenylmethyl and hydrazine moieties but lacks the thiophene ring.
Uniqueness
Thiophen-2-yl 2-(triphenylmethyl)hydrazine-1-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, triphenylmethyl group, and hydrazine carboxylate moiety makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
313989-84-3 |
|---|---|
Molekularformel |
C24H20N2O2S |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
thiophen-2-yl N-(tritylamino)carbamate |
InChI |
InChI=1S/C24H20N2O2S/c27-23(28-22-17-10-18-29-22)25-26-24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18,26H,(H,25,27) |
InChI-Schlüssel |
JFQJICIFOSLIQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NNC(=O)OC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


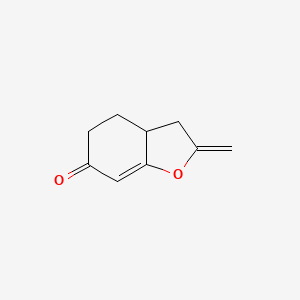
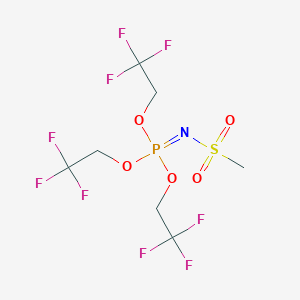
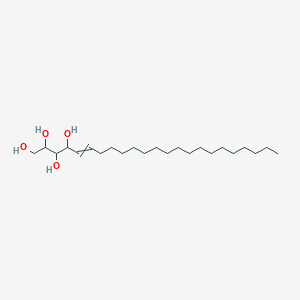
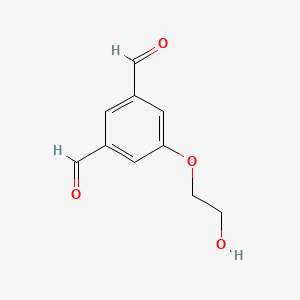
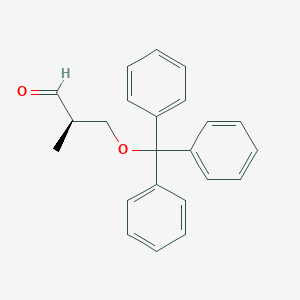
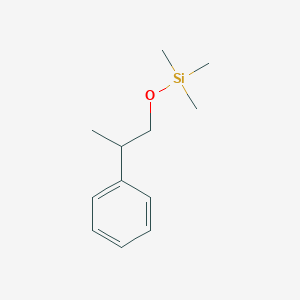
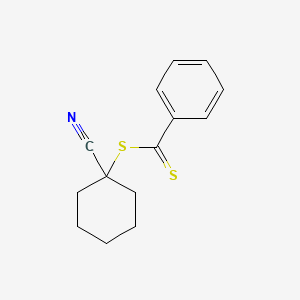
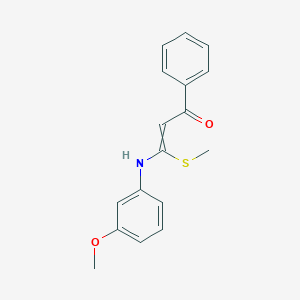
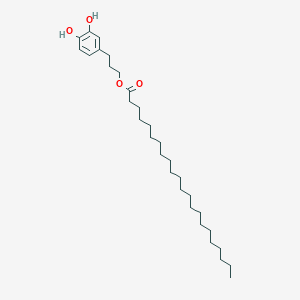
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)

